molecular formula C25H24N2O3 B2814616 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one CAS No. 850730-65-3

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one

Cat. No.: B2814616
CAS No.: 850730-65-3
M. Wt: 400.478
InChI Key: HMRYPIZHYSCOHL-UHFFFAOYSA-N
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Description

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[h]chromen-2-one core linked to a piperazine moiety substituted with a 4-methoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research has focused on its potential pharmacological activities, including its role as a ligand for specific receptors and its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals

Future Directions

The future directions for this compound could involve further studies on its potential therapeutic applications, given the interest in related compounds for their affinity to alpha1-adrenergic receptors . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Preparation Methods

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[h]chromen-2-one core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. .

Comparison with Similar Compounds

When compared to similar compounds, 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one stands out due to its unique structural features and chemical properties. Similar compounds include:

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine moiety but differ in their core structures.

    Arylpiperazine-based alpha1-adrenergic receptor antagonists:

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-21-9-7-20(8-10-21)27-14-12-26(13-15-27)17-19-16-24(28)30-25-22-5-3-2-4-18(22)6-11-23(19)25/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRYPIZHYSCOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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